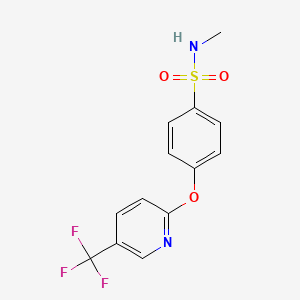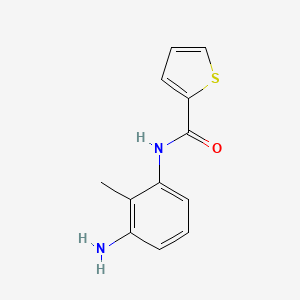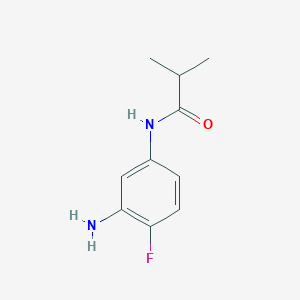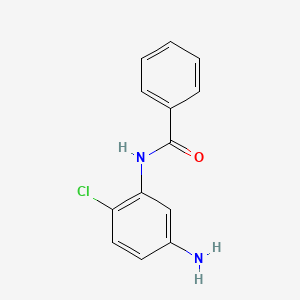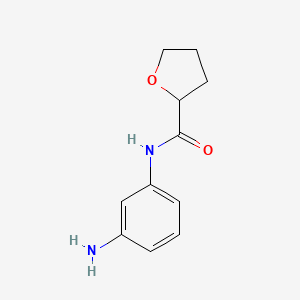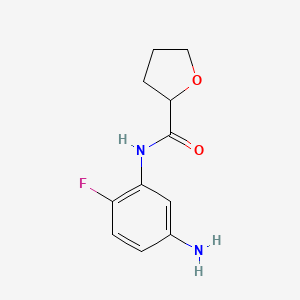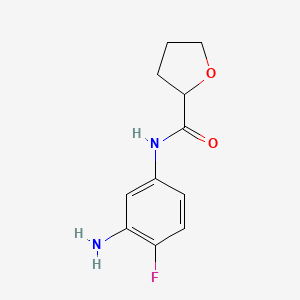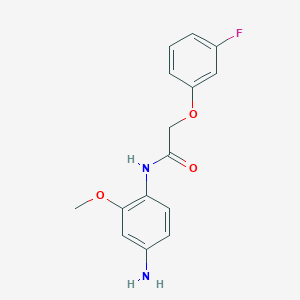![molecular formula C13H12ClNO4S B3023296 N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 540512-13-8](/img/structure/B3023296.png)
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
描述
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is a chemical compound that belongs to the class of sulfonyl glycine derivatives. This compound is characterized by the presence of a chloro-substituted naphthalene ring attached to a sulfonyl group, which is further connected to a methylated glycine moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound contains a sulfonyl group, which is often involved in the formation of sulfonamides, a class of compounds known for their antibacterial properties .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of polar (sulfonyl) and nonpolar (naphthyl and methyl) groups, which could facilitate both water and lipid solubility .
Result of Action
Similar compounds have been known to cause various biological effects, such as antibacterial activity, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the following steps:
Chlorination of Naphthalene: The starting material, naphthalene, undergoes chlorination to introduce a chloro group at the 8-position, forming 8-chloro-1-naphthalene.
Sulfonylation: The chlorinated naphthalene is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 8-chloro-1-naphthylsulfonyl chloride.
Coupling with N-methylglycine: The final step involves the coupling of 8-chloro-1-naphthylsulfonyl chloride with N-methylglycine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
科学研究应用
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylalanine
- N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylvaline
- N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylleucine
Uniqueness
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is unique due to its specific structural features, such as the chloro-substituted naphthalene ring and the sulfonyl group. These features impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit different binding affinities and selectivities towards molecular targets, leading to unique pharmacological and industrial properties.
属性
IUPAC Name |
2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHASINFKFCSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)

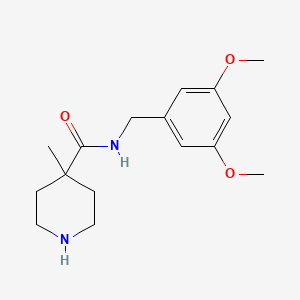
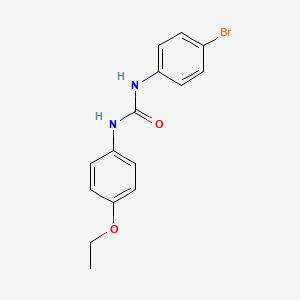
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
